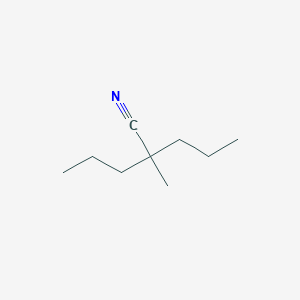![molecular formula C12H18O2 B14411791 8,8-Dimethylspiro[4.5]decane-6,10-dione CAS No. 81701-34-0](/img/structure/B14411791.png)
8,8-Dimethylspiro[4.5]decane-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dimethylspiro[4.5]decane-6,10-dione is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethylspiro[4.5]decane-6,10-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . This reaction requires precise temperature control and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethylspiro[4.5]decane-6,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using specific reagents to yield reduced forms.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted spiro compounds.
Scientific Research Applications
8,8-Dimethylspiro[4.5]decane-6,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it useful in studying biological interactions and as a potential lead compound in drug discovery.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 8,8-Dimethylspiro[4.5]decane-6,10-dione exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a valuable tool in studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: A structurally related compound with similar reactivity.
8-Methyl-6,9-diazaspir[4.5]decane-7,10-dione: Another spiro compound with distinct chemical properties.
8-Methylene-1,4-dioxaspiro[4.5]decane: Known for its applications in various chemical reactions.
Uniqueness
8,8-Dimethylspiro[4.5]decane-6,10-dione stands out due to its specific structural features, which confer unique stability and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest.
Properties
CAS No. |
81701-34-0 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
8,8-dimethylspiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H18O2/c1-11(2)7-9(13)12(10(14)8-11)5-3-4-6-12/h3-8H2,1-2H3 |
InChI Key |
ICCYXYPXLALDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(CCCC2)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


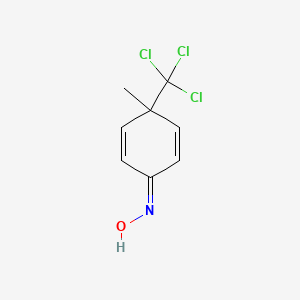
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
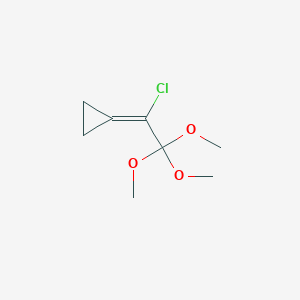
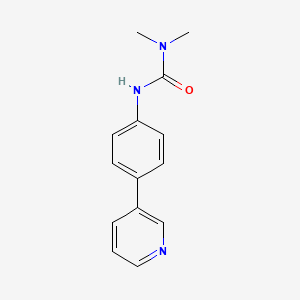
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
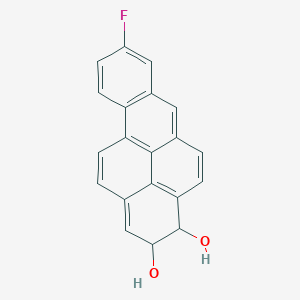
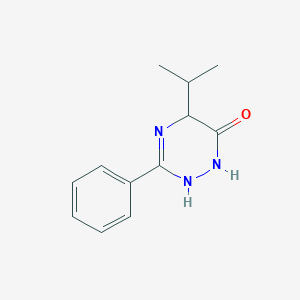
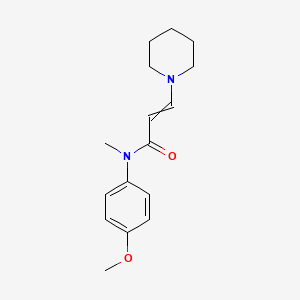
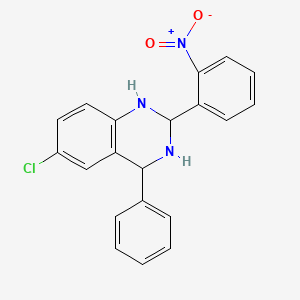
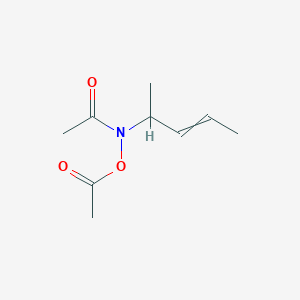
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
